7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[44]nonane-2,4-dione is a complex organic compound that features a chromene core, a spirocyclic structure, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[44]nonane-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure due to the chromene core, but differ in functional groups and biological activity.
Indoles: Share some structural features but have different reactivity and applications.
Spirocyclic Compounds: Similar spirocyclic structure but vary in the attached functional groups and overall properties .
Uniqueness
The uniqueness of 7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its combination of a chromene core, spirocyclic structure, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-20-15(23)17(19-16(20)24)4-5-21(9-17)14(22)11-6-10-7-12(18)2-3-13(10)25-8-11/h2-3,7,11H,4-6,8-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHXNFEIXDJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(C2)C(=O)C3CC4=C(C=CC(=C4)Cl)OC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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